molecular formula C17H19NOS B2813707 1-(thiophen-2-yl)-N-(m-tolyl)cyclopentanecarboxamide CAS No. 1049574-88-0

1-(thiophen-2-yl)-N-(m-tolyl)cyclopentanecarboxamide

Cat. No.: B2813707
CAS No.: 1049574-88-0
M. Wt: 285.41
InChI Key: JANUXLSYSAXXNS-UHFFFAOYSA-N
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Description

1-(thiophen-2-yl)-N-(m-tolyl)cyclopentanecarboxamide is an organic compound that features a cyclopentanecarboxamide core substituted with a thiophen-2-yl group and an m-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(thiophen-2-yl)-N-(m-tolyl)cyclopentanecarboxamide typically involves the following steps:

    Formation of the cyclopentanecarboxamide core: This can be achieved through the reaction of cyclopentanecarboxylic acid with an amine, such as m-toluidine, under dehydrating conditions.

    Introduction of the thiophen-2-yl group: This step involves the functionalization of the cyclopentanecarboxamide with a thiophene derivative, often through a coupling reaction facilitated by a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(thiophen-2-yl)-N-(m-tolyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) are often used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

1-(thiophen-2-yl)-N-(m-tolyl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(thiophen-2-yl)-N-(m-tolyl)cyclopentanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(thiophen-2-yl)-1-(m-tolyl)ethanol
  • 2-(thiophen-2-yl)-1-(m-tolyl)ethanone

Comparison

1-(thiophen-2-yl)-N-(m-tolyl)cyclopentanecarboxamide is unique due to its cyclopentanecarboxamide core, which imparts distinct chemical and physical properties compared to similar compounds like 1-(thiophen-2-yl)-1-(m-tolyl)ethanol and 2-(thiophen-2-yl)-1-(m-tolyl)ethanone

Properties

IUPAC Name

N-(3-methylphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-13-6-4-7-14(12-13)18-16(19)17(9-2-3-10-17)15-8-5-11-20-15/h4-8,11-12H,2-3,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANUXLSYSAXXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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